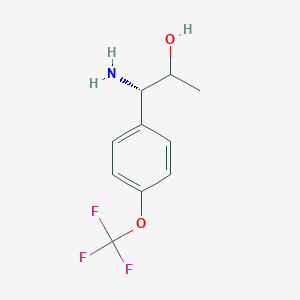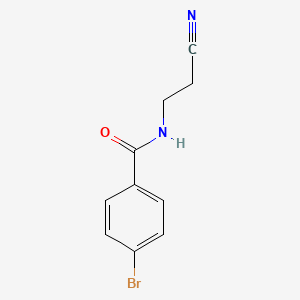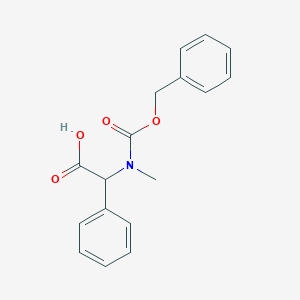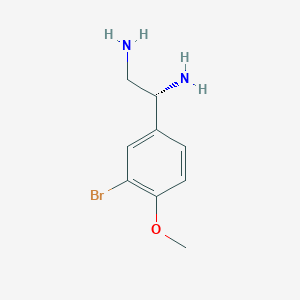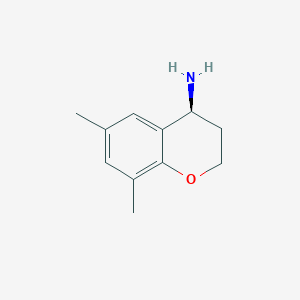
(S)-6,8-Dimethylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6,8-Dimethylchroman-4-amine is a chiral organic compound belonging to the chroman family It features a chroman ring system with two methyl groups at positions 6 and 8, and an amine group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,8-Dimethylchroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 6 and 8 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group at position 4 can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-6,8-Dimethylchroman-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-6,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The chroman ring system may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
6,8-Dimethylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
6,8-Dimethylchroman-4-one: Contains a ketone group at position 4 instead of an amine group.
6,8-Dimethylchroman-4-carboxylic acid: Features a carboxylic acid group at position 4.
Uniqueness: (S)-6,8-Dimethylchroman-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the amine group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
KMICWNIEVDQIJO-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC(=C2C(=C1)[C@H](CCO2)N)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)




![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)

